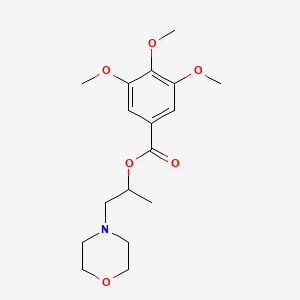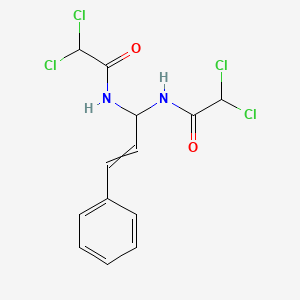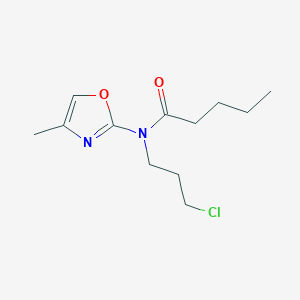
N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide is a synthetic organic compound that belongs to the class of amides. This compound features a chloropropyl group, an oxazole ring, and a pentanamide chain, making it a molecule of interest in various fields of research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chloropropyl Group: The chloropropyl group can be introduced via nucleophilic substitution reactions using 3-chloropropylamine.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the oxazole derivative and the pentanoic acid derivative using coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the amide bond.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)acetamide
- N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)hexanamide
Uniqueness
N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The length of the pentanamide chain, in particular, could influence its solubility, stability, and interaction with biological targets.
属性
CAS 编号 |
57068-92-5 |
|---|---|
分子式 |
C12H19ClN2O2 |
分子量 |
258.74 g/mol |
IUPAC 名称 |
N-(3-chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide |
InChI |
InChI=1S/C12H19ClN2O2/c1-3-4-6-11(16)15(8-5-7-13)12-14-10(2)9-17-12/h9H,3-8H2,1-2H3 |
InChI 键 |
VCQMSAPGIRJLKB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)N(CCCCl)C1=NC(=CO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)
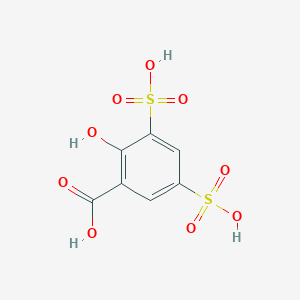
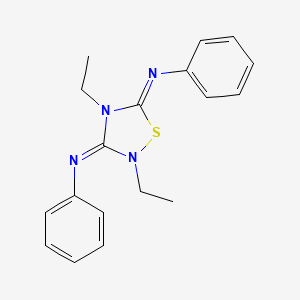
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid](/img/structure/B14621787.png)

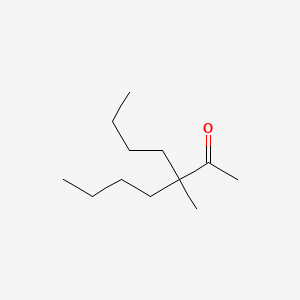
![1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14621829.png)
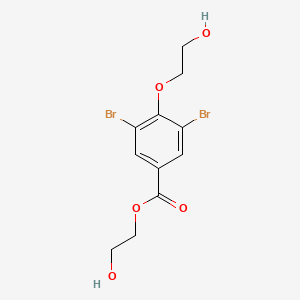
![1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14621835.png)

![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)
